molecular formula C13H11NO2 B062857 3-(6-Methylpyridin-3-yl)benzoic acid CAS No. 161767-55-1

3-(6-Methylpyridin-3-yl)benzoic acid

Cat. No.: B062857
CAS No.: 161767-55-1
M. Wt: 213.23 g/mol
InChI Key: MUICUVKGSWOGCC-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 6-methylpyridin-3-yl group. This compound is of interest due to its potential applications in various fields, including coordination chemistry and materials science. The presence of both a benzoic acid and a pyridine ring in its structure allows it to participate in a variety of chemical reactions and form coordination complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(6-Methylpyridin-3-yl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of the pyridine and a halogenated benzoic acid derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Another method involves the direct functionalization of a pre-formed benzoic acid derivative with a pyridine ring. This can be achieved through various coupling reactions, including the use of organolithium or Grignard reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methylpyridin-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-yl)benzoic acid largely depends on its ability to coordinate with metal ions. The carboxylic acid and pyridine groups can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions. The molecular targets and pathways involved include metal ion coordination sites in enzymes and proteins, which can alter their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methylpyridin-3-yl)benzoic acid is unique due to the presence of the methyl group on the pyridine ring, which influences its chemical reactivity and coordination properties. This methyl group can affect the electronic distribution and steric hindrance, making it distinct from its non-methylated counterparts .

Properties

IUPAC Name

3-(6-methylpyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-5-6-12(8-14-9)10-3-2-4-11(7-10)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUICUVKGSWOGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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